Dihydrotetrabenazine

説明

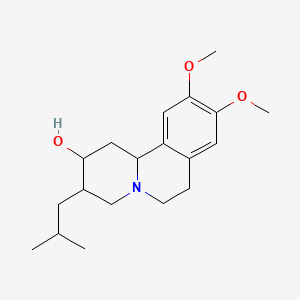

Dihydrotetrabenazine (DTBZ) is an organic compound with the chemical formula C19H29NO3 . It is a close analog of tetrabenazine and its derivatives are used as PET radioligands for examining VMAT2 . It is classified as a Vesicular monoamine transporter 2 (VMAT2) inhibitor .

Synthesis Analysis

DTBZ is synthesized from tetrabenazine . Tetrabenazine is reduced with NaBH4 to α-dihydrotetrabenazine (2) and then resolved with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to subsequently give (+)- and (-)-α-dihydrotetrabenazine . The enantiomers are oxidized under Swern conditions to prepare samples of (+)-tetrabenazine and (-)-tetrabenazine .Molecular Structure Analysis

DTBZ has two enantiomers of alpha-dihydrotetrabenazine. The dextrorotary (or (+) isomer) has a high affinity of about 1 nanomolar Ki whereas the levorotary (or (-) isomer) has approximately 1000 fold lower affinity with a Ki of about 2 micromolar . An X-ray crystal structure analysis of (-)-α-9-O-desmethyldihydrotetrabenazine gave an absolute structure of that compound as the α 2S, 3S, 11bS isomer . Therefore, (-)-α-dihydrotetrabenazine also has the 2S, 3S, 11bS absolute configuration .Chemical Reactions Analysis

Tetrabenazine is rapidly and extensively metabolized by reduction of the 2-keto group, producing α- and β-dihydrotetrabenazine . These alcohols also have high in vitro affinity for the VMAT2, and are likely the pharmacologically active agents in the mammalian brain .Physical And Chemical Properties Analysis

DTBZ has a chemical formula of C19H29NO3 and a molar mass of 319.445 g·mol−1 .科学的研究の応用

DTBZ is the major pharmacologically active form of tetrabenazine, used for treating chorea associated with Huntington's disease. An unexpected Hoffmann elimination was observed during its alkylation process (Yao et al., 2010).

[3H]DTBZ, a high-affinity ligand of the monoamine vesicular transporter, helps in studying the development of monoaminergic synaptic vesicles from birth to adulthood in the rat brain (Leroux-Nicollet et al., 1990).

[3H]DTBZ has been used to characterize the integrity of monoaminergic nerve terminals in experimental animals and humans, particularly in studies related to methamphetamine or MPTP treatment (Hogan et al., 2000).

DTBZ derivatized from (+) Tetrabenazine has been used for imaging the expression of VMAT2 in neurodegenerative diseases or pancreatic beta-cell, especially when labeled with radiotracers (Kumar et al., 2014).

[2-3H]DTBZ binds to the membrane of purified bovine chromaffin granules, indicating its potential in studying the vesicular monoamine carrier (Scherman et al., 1983).

[3H]DTBZ has been useful in studying the distribution of dopaminergic denervation in the rat striatum, particularly following unilateral nigral lesion with 6-hydroxydopamine (Masuo et al., 1990).

DTBZ, when used with positron emission tomography (PET), has demonstrated decreased striatal monoaminergic terminals in conditions like multiple system atrophy and olivopontocerebellar atrophy (Gilman et al., 1996).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrotetrabenazine | |

CAS RN |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)